methyl 3-[(ethoxycarbonyl)amino]thieno[2,3-b]pyridine-2-carboxylate
Description
Methyl 3-[(ethoxycarbonyl)amino]thieno[2,3-b]pyridine-2-carboxylate is a heterocyclic compound featuring a fused thiophene-pyridine (thieno[2,3-b]pyridine) core. Key structural elements include:
- A methyl carboxylate group at position 2.
- An (ethoxycarbonyl)amino substituent at position 3.
Properties
IUPAC Name |
methyl 3-(ethoxycarbonylamino)thieno[2,3-b]pyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4S/c1-3-18-12(16)14-8-7-5-4-6-13-10(7)19-9(8)11(15)17-2/h4-6H,3H2,1-2H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLAOIISPDGNQRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=C(SC2=C1C=CC=N2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[(ethoxycarbonyl)amino]thieno[2,3-b]pyridine-2-carboxylate typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a thieno[2,3-b]pyridine derivative with ethyl chloroformate in the presence of a base can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency .
Chemical Reactions Analysis
Hydrolysis of Ester Groups
The methyl and ethoxycarbonyl ester groups undergo hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.
Mechanistic Insight :
-
Basic hydrolysis proceeds via nucleophilic attack of hydroxide ions at the carbonyl carbon, forming a tetrahedral intermediate .
-
Acidic conditions promote protonation of the ester oxygen, facilitating cleavage of the ester bond .
Oxidative Dimerization
Hypochlorite-mediated oxidation induces regioselective dimerization, forming complex polycyclic structures .
Key Findings :
-
Dimerization involves cleavage of N–H and C(2)=C(3) bonds, forming three new σ-bonds .
-
Solvent polarity critically influences product distribution: aqueous EtOH favors dimerization, while aprotic solvents favor S-oxidation .
Nucleophilic Substitution at the Ethoxycarbonyl Group
The ethoxycarbonylamino moiety participates in substitution reactions under alkaline conditions.
Mechanism :
-
Deprotonation of the ethoxycarbonyl group generates a resonance-stabilized anion, facilitating nucleophilic attack .
Cross-Coupling Reactions
The thienopyridine core supports palladium-catalyzed cross-coupling, though pre-functionalization (e.g., bromination) is required.
Synthetic Utility :
-
Bromination at position 3 (via substitutive deamination with t-BuONO/CuBr₂) enables introduction of diverse aryl/heteroaryl groups .
Electrophilic Aromatic Substitution (EAS)
The electron-rich thiophene ring undergoes electrophilic substitution, though regioselectivity is influenced by substituents.
| Reagent | Position | Product | Yield | Notes |
|---|---|---|---|---|
| HNO₃/H₂SO₄ | C-5 | 5-Nitro derivative | 55% | Meta-directing effect of ester |
| Br₂ (cat. FeBr₃) | C-6 | 6-Bromo derivative | 63% | Enhanced reactivity at C-6 |
Electronic Effects :
-
Molecular electrostatic potential (MESP) analysis reveals electron-deficient regions at C-5 and C-6, guiding electrophile placement .
Reductive Amination
The ethoxycarbonyl-protected amine can be reduced to form secondary amines.
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| LiAlH₄ | THF, 0°C | 3-(Ethylamino)thieno[2,3-b]pyridine-2-methanol | 68% |
| H₂ (Pd/C) | EtOH, RT | 3-Aminothieno[2,3-b]pyridine-2-carboxylate | 84% |
Applications :
Scientific Research Applications
Antitumor Activity
Recent studies have highlighted the compound's potential as an antitumor agent, particularly against triple-negative breast cancer (TNBC) cell lines. The following points summarize key findings:
- Cell Line Studies : Methyl 3-[(ethoxycarbonyl)amino]thieno[2,3-b]pyridine-2-carboxylate derivatives were synthesized and tested against TNBC cell lines MDA-MB-231 and MDA-MB-468. These studies demonstrated significant growth inhibition with minimal effects on non-tumorigenic cells (MCF-12A), suggesting selective cytotoxicity towards cancer cells .
- Mechanism of Action : The compound was shown to increase the G0/G1 phase population while decreasing the S phase in the cell cycle of treated cells, indicating a potential mechanism of action involving cell cycle arrest .
- In Vivo Studies : In chick chorioallantoic membrane (CAM) models, the compound not only inhibited tumor growth but also reduced tumor size, reinforcing its potential for further development as an anticancer drug .
Antiproliferative Properties
The thieno[2,3-b]pyridine scaffold has been recognized for its antiproliferative properties across various cancer types. The following aspects are noteworthy:
- Broad Spectrum Activity : Compounds based on this scaffold have been evaluated against multiple cancer cell lines, demonstrating IC50 values that indicate effective antiproliferative activity . For instance, derivatives with specific substitutions showed enhanced activity due to their ability to inhibit tubulin polymerization, a crucial process for cancer cell division.
- Selectivity : Notably, some derivatives exhibited selective toxicity towards cancer cells without significantly affecting normal human lymphocytes, which is a desirable trait for anticancer agents .
Mechanistic Insights
Understanding the mechanisms by which this compound exerts its effects is crucial for its application in therapy:
- Targeting Tubulin Polymerization : Similar compounds have been shown to bind to the colchicine site of tubulin, disrupting microtubule dynamics essential for mitosis . This disruption leads to apoptosis in rapidly dividing cancer cells.
- Modulation of Signaling Pathways : The compound may also influence various signaling pathways involved in cell proliferation and survival, contributing to its antitumor efficacy .
Future Directions and Case Studies
The promising results from preliminary studies warrant further exploration into the clinical applications of this compound:
- Clinical Trials : Future research should focus on conducting clinical trials to evaluate the safety and efficacy of this compound in humans. Investigating different formulations to enhance bioavailability and solubility will be critical .
- Combination Therapies : Exploring the use of this compound in combination with existing chemotherapeutics may enhance treatment outcomes and reduce resistance in cancer therapies.
Data Table: Summary of Antitumor Activity
Mechanism of Action
The mechanism by which methyl 3-[(ethoxycarbonyl)amino]thieno[2,3-b]pyridine-2-carboxylate exerts its effects involves interactions with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
Comparison with Similar Compounds
Thieno[2,3-b]pyridine derivatives are studied extensively for their tunable electronic properties and bioactivity. Below is a detailed comparison of methyl 3-[(ethoxycarbonyl)amino]thieno[2,3-b]pyridine-2-carboxylate with structurally analogous compounds.
Structural Features and Substituent Effects
Reactivity and Functionalization
- Ethoxycarbonylamino Group: Participates in hydrolysis to generate free amines or carboxylic acids under acidic/basic conditions, enabling further derivatization .
- Methyl Carboxylate : Susceptible to transesterification or saponification, allowing conversion to other esters or acids .
- Comparison: Amino-substituted analogues (): More nucleophilic but prone to oxidation. Chlorosulfonyl derivatives (): Highly reactive in SNAr reactions but require stabilization .
Biological Activity
Methyl 3-[(ethoxycarbonyl)amino]thieno[2,3-b]pyridine-2-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and organic synthesis. This article explores its synthesis, biological evaluation, and mechanisms of action, supported by relevant data tables and case studies.
Chemical Structure:
- Molecular Formula: C₁₂H₁₂N₂O₄S
- Molecular Weight: 280.30 g/mol
- CAS Number: 909372-99-2
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes the cyclization of thieno[2,3-b]pyridine derivatives with ethyl chloroformate in the presence of a base, yielding the desired compound. Industrial production methods may optimize these synthetic routes for large-scale applications using continuous flow reactors and green chemistry principles to enhance efficiency and reduce waste .
Antiproliferative Activity
This compound has been evaluated for its antiproliferative effects against various cancer cell lines. Notably, compounds related to this structure have shown significant activity:
| Compound | Cell Line | IC₅₀ (µM) |
|---|---|---|
| 3a | HeLa | 1.1 |
| 3b | L1210 | 2.8 |
| 3b | CEM | 2.3 |
| 3b | K562 | 0.70 |
These results indicate that compounds with similar structures exhibit potent antiproliferative activity, particularly against HeLa and K562 cell lines . The selectivity of these compounds was confirmed as they did not significantly affect normal human peripheral blood mononuclear cells (PBMC), suggesting a targeted action against cancer cells .
The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets. Research indicates that it may inhibit tubulin polymerization by binding to the colchicine site on tubulin, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells . Molecular docking studies support this interaction, highlighting its potential as a novel anticancer agent.
Case Studies
- In Vitro Studies:
- In Vivo Studies:
Q & A
Q. Table 1. Key Crystallographic Data ()
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic (Pbca) |
| Unit Cell (Å) | a = 14.809, b = 11.892, c = 19.494 |
| Volume (ų) | 3433.1 |
| Z | 8 |
How does X-ray crystallography contribute to understanding the molecular conformation of thieno[2,3-b]pyridine derivatives?
Advanced Research Question
Methodological Answer:
X-ray crystallography provides atomic-level insights into molecular packing and non-covalent interactions. For example:
- Packing analysis : The title compound’s crystal lattice shows π-π stacking between pyridine rings (distance: 3.6 Å), stabilizing the structure ().
- Hydrogen bonding : Sulfonamide NH forms H-bonds with carbonyl oxygen (2.1 Å), influencing solubility and reactivity .
What strategies can resolve contradictions in biological activity data across different studies?
Advanced Research Question
Methodological Answer:
Contradictions often arise from structural modifications or assay conditions. Strategies include:
- Structural benchmarking : Compare bioactivity of methyl 3-[(ethoxycarbonyl)amino] derivatives with analogs (e.g., 6-(3,4-dichlorophenyl) substitution in enhances antitumor activity).
- Standardized assays : Use consistent microbial strains (e.g., E. coli ATCC 25922) and minimum inhibitory concentration (MIC) protocols ().
- Dosage normalization : Adjust molar concentrations to account for molecular weight variations in derivatives .
What are the key intermediates in the synthesis of this compound, and how are they stabilized?
Basic Research Question
Methodological Answer:
Critical intermediates include:
- Ethyl 3-amino-thieno[2,3-b]pyridine-2-carboxylate : Stabilized by Boc protection (tert-butoxycarbonyl) during multi-step syntheses ().
- Sulfonamide intermediates : Generated via reaction with p-toluenesulfonyl chloride, stabilized by washing with CuSO solution to remove excess reagents ().
- Reactive esters : Ethyl chloroacetate derivatives are stored under inert gas to prevent hydrolysis .
How can computational methods predict the reactivity of methyl 3-[(ethoxycarbonyl)amino] derivatives in nucleophilic substitution reactions?
Advanced Research Question
Methodological Answer:
While experimental evidence is limited, computational approaches can:
- DFT calculations : Model electron density at the C2-carboxylate group to predict susceptibility to nucleophilic attack.
- Molecular docking : Simulate interactions with biological targets (e.g., kinase enzymes) to prioritize derivatives for synthesis.
- QSAR models : Correlate substituent effects (e.g., trifluoromethyl in ) with bioactivity trends .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
